2-(Benzyloxy)-5-bromo-1-fluoro-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-5-bromo-1-fluoro-3-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyl group attached to an oxygen atom, which is further connected to a benzene ring substituted with bromine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-1-fluoro-3-methoxybenzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzene derivative, followed by the introduction of the benzyloxy and methoxy groups through nucleophilic substitution reactions. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-1-fluoro-3-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions to yield dehalogenated products.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-1-fluoro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes for detecting specific biomolecules or in studying biological pathways.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(Benzyloxy)-5-bromo-1-fluoro-3-methoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple substituents on the benzene ring can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Used in the synthesis of Schiff base ligands.
Uniqueness
2-(Benzyloxy)-5-bromo-1-fluoro-3-methoxybenzene is unique due to the combination of bromine, fluorine, and methoxy substituents on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H12BrFO2 |
---|---|
Molecular Weight |
311.15 g/mol |
IUPAC Name |
5-bromo-1-fluoro-3-methoxy-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12BrFO2/c1-17-13-8-11(15)7-12(16)14(13)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
SQNRQLNEHYYRFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.